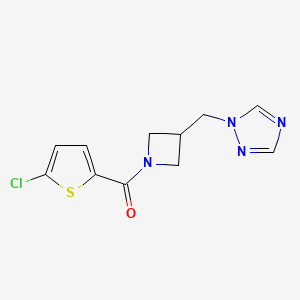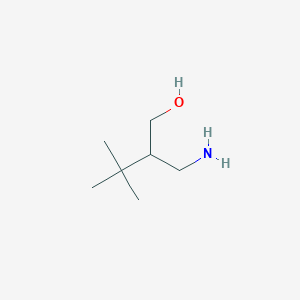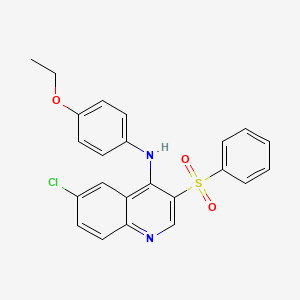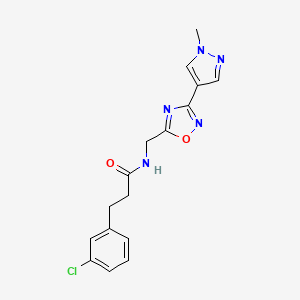
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate that has been studied for its therapeutic properties in various diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The synthesis of novel 1,2,4-triazole derivatives, including compounds related to our target molecule, has been explored for their potential as anticancer agents . These derivatives exhibit cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxicity, with IC50 values lower than 12 μM against Hela cells. Additionally, these compounds exhibited selectivity against cancerous cells while sparing normal cells.
Apoptosis Induction
Detailed biological studies have shown that certain 1,2,4-triazole derivatives induce apoptosis in cancer cells. For instance, compound 10ec was found to trigger apoptosis in BT-474 cells . Such findings highlight the potential of our compound in targeted cancer therapy.
Broad-Spectrum Therapeutic Candidates
1,2,4-Triazole serves as a core molecule for designing various medicinal compounds. Its broad spectrum of therapeutically interesting drug candidates includes analgesics, antiseptics, antimicrobials, antioxidants, anti-urease agents, anti-inflammatories, diuretics, and more . Our compound could contribute to this diverse array of applications.
Catalytic Organic Single-Electron Reduction
As a concept demonstration, research has explored the reduction of quinones using 1H-1,2,3-triazole-5-yl as a catalyst. Quinones play essential roles in biological and industrial processes, making this area of study relevant . Our compound’s unique structure may offer insights into catalytic mechanisms.
1,5-Disubstituted-1,2,4-Triazole Synthesis
A highly effective method for synthesizing 1,5-disubstituted-1,2,4-triazoles has been reported. This method involves aryl diazonium salts and isocyanide [3+2] cycloaddition, providing a versatile route to diverse triazole derivatives . Our compound could be a valuable starting point for such syntheses.
Aromatase Enzyme Inhibition
Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives in the aromatase enzyme’s binding pocket. Aromatase is a potential target for cancer therapy, and understanding the interactions of our compound with this enzyme sheds light on its mechanism .
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-10-2-1-9(18-10)11(17)15-3-8(4-15)5-16-7-13-6-14-16/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZTWDSYTYZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)



![4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2803148.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)
![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)


![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)
![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)
![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2803162.png)